molecular formula C7H18Cl2N2O B1382208 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride CAS No. 1803600-30-7

2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride

Cat. No. B1382208
CAS RN: 1803600-30-7
M. Wt: 217.13 g/mol
InChI Key: SAMVIDAKYOZFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803600-30-7 . It has a molecular weight of 217.14 . The IUPAC name for this compound is 2-((2-aminoethyl)(cyclopropyl)amino)ethan-1-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O.2ClH/c8-3-4-9(5-6-10)7-1-2-7;;/h7,10H,1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.14 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

The amino-alcohol ligand, synthesized from reactions involving cyclopropyl moieties, has been structurally analyzed, revealing its conformation and interaction potential with metal ions. The detailed structure of these ligands and their salts, along with their conformational flexibility and potential for metal ion complexation, have been meticulously studied (de Sousa et al., 2010).

Chemical Reactivity and Synthesis Protocols

Reactions involving cyclopropyl groups, such as those in 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride, have been explored to synthesize various compounds, including nitrocyclopropanes and amino-cyclopropanes, which are integral in biologically active compounds and natural products (Ghosh et al., 2023). Furthermore, Lewis acid-mediated reactions have been utilized for synthesizing novel dihydrofuro[2,3-h]chromen-2-one derivatives, showcasing the chemical versatility and potential of cyclopropyl-containing structures (Shi et al., 2007).

Advanced Organic Synthesis

The compound and its related structures have been employed as building blocks in advanced organic synthesis. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been used in the synthesis of new cyclopropyl-containing amino acids and as a precursor for geometrically constrained bicyclic peptidomimetics, highlighting its significance in the synthesis of complex organic molecules (Limbach et al., 2009).

Potential in Material Science and Molecular Engineering

Compounds involving cyclopropyl groups have shown promise in material science and molecular engineering. For example, reactions involving cyclothiomethylation have led to the formation of previously unknown polyheterocyclic compounds containing nitrogen and sulfur atoms, indicating potential applications in creating new materials or chemical entities (Akhmetova et al., 2009).

properties

IUPAC Name

2-[2-aminoethyl(cyclopropyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-4-9(5-6-10)7-1-2-7;;/h7,10H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMVIDAKYOZFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.